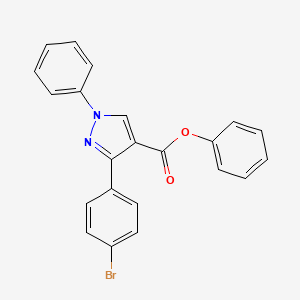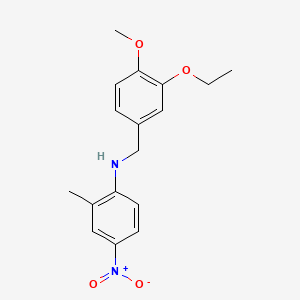![molecular formula C17H19NO4 B4890494 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline](/img/structure/B4890494.png)
1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline, also known as HMBP, is a prodrug of the amino acid L-proline. It is a compound that has been studied for its potential use in various scientific research applications, particularly in the field of biochemistry and physiology. In
作用機序
The exact mechanism of action of 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in the inflammatory response and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline can have various biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, as mentioned earlier. It has also been shown to induce apoptosis in cancer cells. In addition, studies have suggested that 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline may have neuroprotective effects and could potentially be used to treat neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has been shown to have various biochemical and physiological effects, making it a potentially useful tool for studying inflammation, cancer, and neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have suggested that 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline may have neuroprotective effects, and further research could explore its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Studies have shown that 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline can induce apoptosis in cancer cells, and further research could explore its potential in combination with other drugs to enhance its anti-cancer effects. Finally, further research could explore the mechanism of action of 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline in order to gain a better understanding of its biochemical and physiological effects.
合成法
The synthesis of 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline involves the reaction of L-proline with 3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile, and a base such as triethylamine is used to facilitate the reaction. The resulting product is then purified using chromatography techniques.
科学的研究の応用
1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline has been studied for its potential use in various scientific research applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline can inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the inflammatory response. 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline has also been studied for its potential use in cancer research. Studies have shown that 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline can induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
(2S)-1-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-17(2,22)9-8-12-5-3-6-13(11-12)15(19)18-10-4-7-14(18)16(20)21/h3,5-6,11,14,22H,4,7,10H2,1-2H3,(H,20,21)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBHESDCPXSAMD-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C#CC1=CC(=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]pyrrolidine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclohexyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4890412.png)
![N-isopropyl-3-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B4890421.png)
![5-(4-bromophenyl)-3-(4-isopropylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4890426.png)
![5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890449.png)
![2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-5-methoxyphenol](/img/structure/B4890454.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-N-allyl-5-methoxy-N-2-propyn-1-ylbenzamide](/img/structure/B4890468.png)

![3-{4-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}propanenitrile](/img/structure/B4890484.png)

![4-tert-butyl-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B4890508.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890517.png)
![N-(3-acetylphenyl)-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4890520.png)
![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N,N-diethylacetamide](/img/structure/B4890521.png)